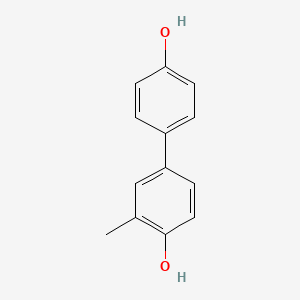

4-(4-Hydroxyphenyl)-2-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

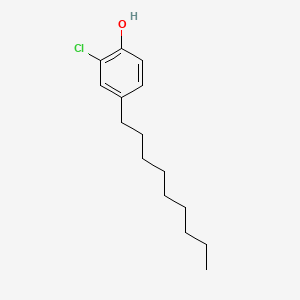

4-(4-Hydroxyphenyl)-2-methylphenol, also known as Mequinol or 4-Hydroxy-2-methoxyphenol, is an organic compound that belongs to the class of phenols. It is a white crystalline powder that is soluble in water and ethanol. Mequinol is widely used in the pharmaceutical and cosmetic industry due to its skin-lightening properties.

Aplicaciones Científicas De Investigación

Hepatoprotection

Raspberry ketone has shown promise in protecting the liver. Studies in rodents suggest that it may mitigate liver damage caused by oxidative stress, inflammation, and toxins. Its mechanism of action involves activating peroxisome proliferator-activated receptor-α (PPAR-α) .

Bone Regeneration

Emerging research suggests that raspberry ketone might play a role in bone regeneration. It could potentially enhance bone health and aid in fracture healing. However, this area requires further exploration.

While these applications are intriguing, it’s essential to approach raspberry ketone cautiously. Reliable human research is scarce, and high doses are often marketed as health supplements without robust evidence. Future studies will determine its safety and efficacy as an alternative to modern medicines for lifestyle-based diseases . Keep in mind that individual responses may vary, and consulting a healthcare professional is advisable before using raspberry ketone for any specific purpose.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-2-methylphenol is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the catabolism of tyrosine in animals and plays a significant role in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD, inhibiting its function . This inhibition has different effects on plants and animals due to the diverse roles of HPPD in these organisms .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of the amino acid tyrosine . In animals, this can disrupt the breakdown of tyrosine, while in plants, it can interfere with the photosynthesis process . The exact biochemical pathways and their downstream effects are subject to ongoing research.

Pharmacokinetics

Related compounds have shown to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin

Result of Action

The inhibition of HPPD by 4-(4-Hydroxyphenyl)-2-methylphenol can lead to a build-up of excess systemic tyrosine, which is associated with a range of adverse effects in laboratory animals . In plants, the inhibition of HPPD can prevent growth by blocking the breakdown of tyrosine into molecules that are then used by plants to create other essential molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Hydroxyphenyl)-2-methylphenol. For instance, related compounds are known to be sensitive towards light and temperature, and continuous exposure to intense heat and light can cause their oxidation

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTSIDQULKJRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451704 |

Source

|

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)-2-methylphenol | |

CAS RN |

60470-10-2 |

Source

|

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B3191979.png)